4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-based sulfonamide derivative characterized by a complex heterocyclic scaffold. Its structure includes:
- A 1,3-benzothiazole core with a Z-configured imine bond at the 2-position.
- Sulfamoyl groups at the 6-position of the benzothiazole ring and the para-position of the benzamide moiety.
- A benzyl(methyl)sulfamoyl group on the benzamide, contributing to lipophilicity and target-binding versatility.
Structural confirmation for related compounds relies on spectroscopic techniques (IR, NMR, MS) and elemental analysis .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S3/c1-3-15-29-22-14-13-21(36(26,31)32)16-23(22)35-25(29)27-24(30)19-9-11-20(12-10-19)37(33,34)28(2)17-18-7-5-4-6-8-18/h1,4-14,16H,15,17H2,2H3,(H2,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRBQCAPNKIQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl and benzyl(methyl)sulfamoyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
a) 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide ()
- Differences: Sulfamoyl substituents: Diethylsulfamoyl vs. benzyl(methyl)sulfamoyl. Benzothiazole substitution: Ethoxy group at the 4-position vs. sulfamoyl at the 6-position. Sulfamoyl groups improve hydrogen-bonding capacity and solubility .
- Similarities :
b) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Core structure : Triazole-thiones vs. benzothiazole-imine. Benzothiazoles exhibit superior membrane permeability due to aromatic heterocycle rigidity .
- Functional groups : Sulfonylphenyl and difluorophenyl groups in triazoles vs. sulfamoyl-propargyl in the target compound. Sulfamoyl groups are more polar, favoring aqueous solubility .
Pharmacological Implications
Benzothiazole derivatives exhibit broad activities, including antimicrobial , antitumor , and HIV protease inhibition . Key comparisons:
- Antimicrobial activity : Sulfamoyl groups enhance binding to bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The propargyl group in the target compound may confer additional reactivity against resistant strains .
Data Table: Comparative Analysis of Benzothiazole-Sulfonamide Derivatives
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the sulfamoylbenzamide class that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 603.2 g/mol. The structure includes a benzamide core, sulfamoyl groups, and a benzothiazole moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that sulfamoyl compounds often exhibit antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that compounds with similar structures can effectively inhibit various strains of bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Properties
Sulfamoylbenzamide derivatives have been studied for their anticancer activities. In particular, they have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Enzyme Inhibition
Several studies have highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis. This inhibition could lead to reduced tumor growth in experimental models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfamoyl compounds, including derivatives similar to the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Activity : In a preclinical trial involving human cancer cell lines, the compound demonstrated cytotoxic effects at low micromolar concentrations. The study reported an IC50 value indicating effective inhibition of cell growth in breast cancer cells.
- Enzyme Inhibition : A biochemical assay assessed the inhibition of specific kinases by the compound. The results showed a dose-dependent inhibition of VEGFR and PDGFR kinases, suggesting its potential as an antiangiogenic agent.
The biological activity of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be attributed to several mechanisms:
- Inhibition of Kinase Activity : By binding to ATP-binding sites on kinases, the compound can prevent phosphorylation processes crucial for cell signaling.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | Study A |
| Anticancer | Cytotoxicity in MCF7 | Study B |
| Kinase Inhibition | VEGFR/PDGFR inhibition | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
